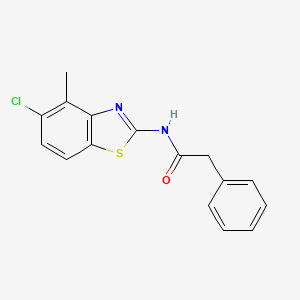

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

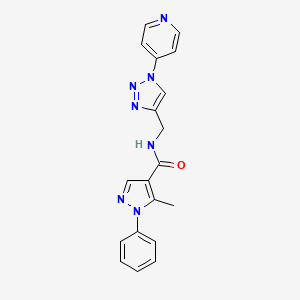

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide, also known as CMBA, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the benzothiazole family, which has been found to have various biological activities, including anticancer, antiviral, and antioxidant properties. CMBA has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated.

Aplicaciones Científicas De Investigación

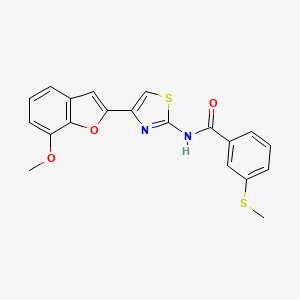

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole (BTA) derivatives are integral to various natural products and pharmaceutical agents, showcasing a wide range of pharmacological properties. These compounds offer a significant degree of structural diversity, making them valuable in searching for new therapeutic agents. BTA derivatives have been identified with anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, and antimalarial properties, among others. Research and developments in BTA-based medicinal chemistry are rapidly evolving, with numerous BTA-based compounds as clinical drugs extensively used to treat various diseases due to their high therapeutic potency (Keri et al., 2015).

Therapeutic Potential of Benzothiazoles

Benzothiazoles are recognized for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, among others. The 2-arylbenzothiazoles, in particular, are highlighted as potential antitumor agents. Some benzothiazole ring-containing compounds are clinically used for treating various diseases/disorders. The structural simplicity and ease of synthesis of benzothiazoles allow for the development of chemical libraries that could aid in discovering new chemical entities leading to the market (Kamal et al., 2015).

Benzothiazole Derivatives as Anticancer Agents

Benzothiazole derivatives demonstrate broad-spectrum biological activities, including significant anticancer properties. They are effective against various cancer cell lines through multiple mechanisms, which are crucial for the development of anticancer therapeutics. The inhibition of carbonic anhydrase (CA) by BTA derivatives suggests their role in anticancer activity, highlighting the importance of BTA scaffolds in inhibiting metalloenzymes involved in cancer progression (Irfan et al., 2019).

Mecanismo De Acción

Target of Action

Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes, receptors, and dna .

Mode of Action

It’s known that thiazole derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or intercalating into dna .

Biochemical Pathways

Thiazole derivatives have been reported to affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

Thiazole derivatives have been reported to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Propiedades

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-10-12(17)7-8-13-15(10)19-16(21-13)18-14(20)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGJBVDCGOKEOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)CC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2919877.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2919878.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2919881.png)

![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2919892.png)

![2-(2-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2919893.png)

![3-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2919896.png)